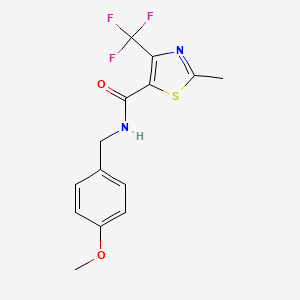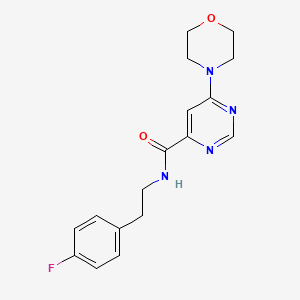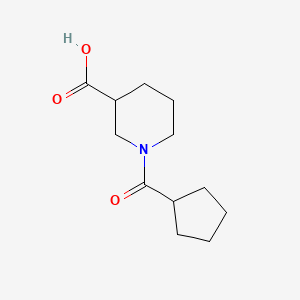![molecular formula C18H22N6O2S B2734694 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 878235-58-6](/img/structure/B2734694.png)
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amino group, a methoxyphenyl group, a triazole ring, a sulfanyl group, and a cyanocyclohexyl group . It is a derivative of 2-amino-1,3,4-oxadiazole .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through a series of reactions involving acylation, cyclization, and coupling . For example, phenyl acetic acid derivatives can react with thiosemicarbazide in the presence of POCl3 to form oxadiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, the triazole ring might undergo electrophilic substitution, and the sulfanyl group might be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties might include a high melting point due to the presence of the aromatic ring and polar functional groups, and solubility in polar solvents due to the presence of the amino and sulfanyl groups .科学的研究の応用
Synthesis and Antimicrobial Evaluation
Research has demonstrated the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, aiming to explore their use as antimicrobial agents. These compounds, through versatile synthesis routes, have shown promising results in vitro for antibacterial and antifungal activities, indicating their potential utility in developing new antimicrobial strategies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antiexudative Activity of Pyrolin Derivatives
Another study focused on the synthesis and evaluation of pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, which exhibited notable anti-exudative properties. This research underscores the therapeutic potential of such compounds in treating inflammatory conditions, with some derivatives outperforming standard drugs in anti-exudative activity tests (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Antitumor Activity
Compounds bearing structural features similar to "2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide" have been evaluated for their potential antitumor activities. Studies have synthesized and characterized such compounds, assessing their effects against various cancer cell lines. These investigations reveal the potential of these compounds in anticancer applications, highlighting their ability to inhibit tumor growth or proliferation in specific cancer types (Albratty, El-Sharkawy, Alam, 2017).
Antiviral and Virucidal Activity
Explorations into the antiviral and virucidal efficacy of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have shown that some synthesized derivatives can significantly reduce viral replication. These findings suggest the potential application of such compounds in combating viral infections, further expanding the scope of research into therapeutic agents against viruses (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
特性
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-26-14-7-5-13(6-8-14)16-22-23-17(24(16)20)27-11-15(25)21-18(12-19)9-3-2-4-10-18/h5-8H,2-4,9-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTGHGDEEITDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2734613.png)
![2-[(2,2-Dimethylpropanoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B2734618.png)
![5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734619.png)

![N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2734623.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cyclohexylpropanamide](/img/structure/B2734624.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2734625.png)
![(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B2734626.png)
![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylcarbamoyl]benzoate](/img/structure/B2734628.png)


![7-butyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2734633.png)
